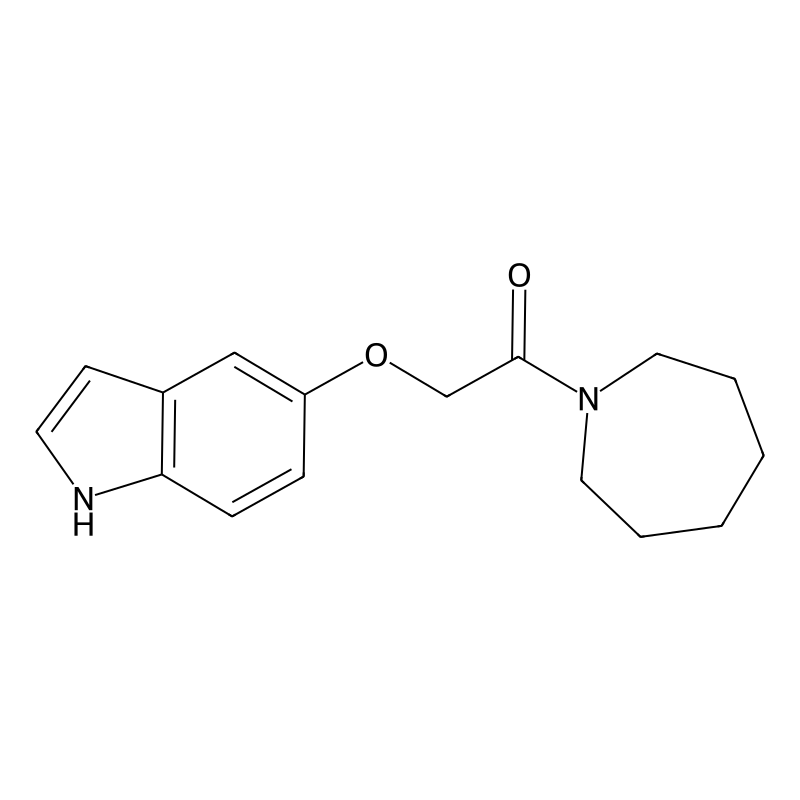

1-(azepan-1-yl)-2-(1H-indol-5-yloxy)ethanone

Catalog No.

S7888121

CAS No.

M.F

C16H20N2O2

M. Wt

272.34 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

1-(azepan-1-yl)-2-(1H-indol-5-yloxy)ethanone

IUPAC Name

1-(azepan-1-yl)-2-(1H-indol-5-yloxy)ethanone

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

InChI

InChI=1S/C16H20N2O2/c19-16(18-9-3-1-2-4-10-18)12-20-14-5-6-15-13(11-14)7-8-17-15/h5-8,11,17H,1-4,9-10,12H2

InChI Key

KAMPXVHSYSVCLL-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)COC2=CC3=C(C=C2)NC=C3

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=CC3=C(C=C2)NC=C3

AIE is a synthetic compound with the molecular formula C18H23NO2. It is a member of the indole-based compounds, which have a variety of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. The compound was first synthesized and characterized by a research team at Beijing Normal University in 2019.

AIE is a solid, crystalline compound with a melting point of 151-153 °C. It has a molecular weight of 285.38 g/mol, a density of 1.19 g/cm3, and a solubility of 4.8 mg/mL in DMSO. AIE has a yellow color in its solid form and a pale yellow color in its solution form.

AIE can be synthesized by a multi-step process starting from tryptophan, an amino acid. The synthesis involves several reactions, including the formation of an amide bond, a Mitsunobu reaction, and a Clemmensen reduction. The final product is then characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry.

The purity of AIE can be analyzed using high-performance liquid chromatography (HPLC), which separates and quantifies individual components in a mixture. The identity of the compound can be confirmed using techniques such as NMR, IR, and mass spectrometry. The stability and degradation of AIE can be analyzed using stability-indicating HPLC methods.

AIE has been found to have potential anti-tumor properties, as it was shown to inhibit the growth of human gastric cancer cells in vitro. Additionally, AIE has been found to have anti-inflammatory properties, as it was shown to reduce the production of inflammatory cytokines in macrophages. However, further studies are needed to fully understand the biological properties and mechanisms of action of AIE.

There is limited information on the toxicity and safety of AIE in scientific experiments. However, in a study on the anti-tumor properties of AIE, no significant toxicity was observed at doses up to 100 μM in vitro. Further studies are needed to evaluate the safety of AIE in vivo.

AIE has potential applications in various fields of research and industry. For example, it can be used as a probe for detecting metal ions, such as zinc and copper, in biological systems. AIE can also be used as a fluorescent marker for labeling cells and tissues in biomedical research. In drug discovery, AIE can be used as a scaffold for designing novel compounds with improved therapeutic properties.

The current state of research on AIE is still in its early stages. Most of the studies have focused on its potential biological activities and applications in biomedical research. However, there is still much to learn about the compound, including its mechanisms of action, toxicity, and safety in vivo.

The potential implications of AIE in various fields of research and industry are vast. In biomedical research, AIE could be used as a tool for studying cellular processes and for detecting metal ions in biological systems. In drug discovery, AIE could be used as a scaffold for designing novel compounds with improved therapeutic properties. In materials science, AIE could be used for developing novel optoelectronic devices.

One limitation of AIE is its limited solubility in aqueous solutions, which may limit its potential applications in biological systems. Future research could focus on developing more water-soluble derivatives of AIE. Additionally, further studies are needed to fully understand the biological properties and mechanisms of action of AIE. Other future directions could include exploring its potential applications in other fields, such as materials science and environmental science.

In conclusion, 1-(azepan-1-yl)-2-(1H-indol-5-yloxy)ethanone is a synthetic compound with potential applications in various fields of research and industry. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions have been discussed. The information presented in this paper underscores the need for further research on AIE to fully explore its potential.

In conclusion, 1-(azepan-1-yl)-2-(1H-indol-5-yloxy)ethanone is a synthetic compound with potential applications in various fields of research and industry. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions have been discussed. The information presented in this paper underscores the need for further research on AIE to fully explore its potential.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

272.152477885 g/mol

Monoisotopic Mass

272.152477885 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds